molecular formula C12H14O2 B1589163 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 61495-10-1

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Número de catálogo: B1589163
Número CAS: 61495-10-1
Peso molecular: 190.24 g/mol
Clave InChI: XVCLHUXQMUORDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 61495-10-1) is a bicyclic ketone derivative with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . This compound is characterized by a methoxy group at position 6 and a methyl group at position 7 on the naphthalenone ring (Figure 1). It is primarily used in research settings, with strict guidelines for storage (-80°C for long-term stability) and handling due to its sensitivity to environmental conditions .

Propiedades

IUPAC Name

6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLHUXQMUORDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463322
Record name 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61495-10-1
Record name 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a compound with the molecular formula C12H14O2 and CAS number 61495-10-1, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Weight : 190.24 g/mol
  • Molecular Formula : C12H14O2
  • CAS Number : 61495-10-1

Synthesis and Characterization

Research indicates that this compound can be synthesized through various methods involving precursors such as 6-methoxy-1-tetralone. The synthesis typically involves the reaction of hydrazine derivatives with substituted naphthalene compounds, followed by purification through recrystallization or chromatography techniques .

Anticancer Activity

One of the most significant aspects of this compound is its anticancer properties. Studies have demonstrated that derivatives of dihydronaphthalene exhibit potent cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)< 10
U373 (Glioblastoma)< 15
HepG-2 (Liver)< 20

In particular, this compound has shown to be more effective than the reference drug Doxorubicin in inhibiting MCF-7 cell proliferation, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies have indicated moderate activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus9.2
Mycobacterium smegmatis5.2

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Anti-inflammatory and Antioxidant Activities

Research has also highlighted the anti-inflammatory and antioxidant activities of this compound. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various chronic diseases .

Case Studies and Research Findings

A notable study synthesized a series of dihydronaphthalene derivatives, including this compound. The research involved evaluating their biological activities through various assays:

  • Cytotoxicity Assays : Evaluated using MTT assays on multiple cancer cell lines.
  • Antimicrobial Testing : Conducted using standard broth dilution methods.
  • Inflammatory Response : Assessed through ELISA kits measuring cytokine levels.

The results indicated that modifications to the naphthalene structure significantly impacted biological activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Aplicaciones Científicas De Investigación

Overview

6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, with the molecular formula C12H14O2C_{12}H_{14}O_{2} and a molecular weight of approximately 190.24 g/mol, is a compound of interest in various scientific fields due to its unique chemical structure and biological properties. This article explores its applications, particularly in pharmaceuticals and synthetic chemistry, supported by case studies and data tables.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. In preclinical studies, the compound has shown potential as a lead candidate for drug development targeting inflammatory diseases. Its interaction with biological macromolecules suggests it may bind to specific proteins involved in inflammatory processes, thus elucidating its mechanism of action .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, indicating potential applications in treating infections. The structural features of the compound allow it to interact with microbial resistance mechanisms, making it a candidate for further pharmacological exploration .

Cytotoxicity Against Cancer Cells

A notable study evaluated a series of dihydronaphthalene derivatives, including this compound, for cytotoxic effects against MCF-7 human breast cancer cells. The results revealed that several derivatives exhibited potent cytotoxic activities with IC50 values significantly lower than standard chemotherapeutics like Staurosporine. For instance, compounds derived from this structure showed IC50 values ranging from 0.93 μM to 3.73 μM, indicating their potential as antineoplastic agents .

Synthesis Pathways

The synthesis of this compound can be achieved through various synthetic routes. These methods highlight the versatility of the compound in organic synthesis:

Synthesis MethodDescription
Acid-Catalyzed ReactionsUtilizes acid catalysts for solvolytic elimination reactions to form the naphthalene core structure.
FunctionalizationAllows for further modifications at specific positions on the naphthalene ring to enhance biological activity or alter physical properties .

Case Studies on Synthesis

One study synthesized a series of derivatives starting from 6-methoxy-1-tetralone, leading to compounds that were evaluated for their biological activities. This approach demonstrated how modifications to the naphthalene structure could yield compounds with enhanced therapeutic profiles .

Comparison of Biological Activities

The following table summarizes the biological activities of selected derivatives of this compound:

Compound NameIC50 (μM)Activity Type
Compound A0.93Cytotoxicity
Compound B1.76Cytotoxicity
Compound C2.36Cytotoxicity
Staurosporine6.08Reference

Comparación Con Compuestos Similares

Key Structural Insights :

  • Methoxy Groups : Enhance solubility and electron density, improving interactions with biological targets (e.g., NF-κB in anti-inflammatory activity) .
  • Halogenation : Bromine or fluorine at position 7 increases lipophilicity and metabolic stability .
  • Aryliden Substituents : Chalcone-like derivatives (e.g., benzylidene at position 2) exhibit α,β-unsaturated ketone pharmacophores, enabling covalent binding to thiol groups in enzymes .

Anti-Neuroinflammatory Activity

The target compound shares mechanistic parallels with derivative 6m (IC₅₀ = 1.2 µM), a potent NF-κB inhibitor that suppresses microglia-mediated neuroinflammation . However, 6m (substituted with 4-fluorobenzylidene) shows superior activity compared to the 7-methyl-methoxy analog, suggesting that bulkier substituents at position 2 enhance target engagement .

Anticancer and Antimicrobial Activity

  • 6-Methoxy-2-phenyl-DHN : Inhibits HeLa (IC₅₀ = 78.93 µM) and P388 leukemia cells via apoptosis induction .
  • 6,7-Dimethoxy-DHN : Exhibits antifungal activity against Candida albicans (MIC = 8 µg/mL) .
  • Pleospathone A (DHN derivative) : Weak cytotoxicity (IC₅₀ > 50 µM), highlighting the role of substituents in potency .

Physical and Chemical Properties

Property 6-Methoxy-7-methyl-DHN 6-Acetyl-7-hydroxy-DHN 6,7-Dimethoxy-DHN
Melting Point Not reported 99–101°C 105–107°C
Solubility DMSO, ethanol Chloroform Ethyl acetate
Purity >98% 95% 97%
Stability -80°C (6 months) Room temperature -20°C

Métodos De Preparación

Starting Material: 6-Methoxy-1-tetralone

  • The synthesis begins with commercially available or easily synthesized 6-methoxy-1-tetralone, which contains the naphthalene core with a ketone at the 1-position and a methoxy substituent at the 6-position.
  • The methyl group at the 7-position is introduced via electrophilic substitution or alkylation reactions on this tetralone.

Reduction to Dihydronaphthalenone

  • The 3,4-dihydro structure is obtained by catalytic hydrogenation or selective reduction of the aromatic ring adjacent to the ketone.
  • Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere or other selective reducing agents are typically used.
  • This step converts the naphthalene ring partially to a dihydronaphthalene, specifically reducing the 3,4-double bond while preserving the ketone functionality.

Functional Group Modifications

  • The methoxy group at the 6-position is generally introduced early in the synthesis or retained from the starting tetralone.
  • Methylation at the 7-position can be achieved by Friedel-Crafts alkylation or via directed ortho-lithiation followed by methyl electrophile quenching.
  • Protection and deprotection strategies may be employed to ensure selectivity during these transformations.

Specific Synthetic Routes from Literature

A notable synthetic route is described in the work by Sarhan et al. (2021), where a series of dihydronaphthalene derivatives, including this compound, were synthesized starting from 6-methoxy-1-tetralone. Key steps include:

  • Preparation of hydrazine derivatives from 6-methoxy-1-tetralone.
  • Subsequent reactions with aryl isothiocyanates to form thiosemicarbazides.
  • Cyclization reactions to form thiazolidinone and pyrano-thiazolecarbonitrile derivatives.
  • Selective reduction steps to maintain the dihydronaphthalenone core.

This pathway highlights the versatility of this compound as an intermediate in synthesizing biologically active compounds.

Preparation of Stock Solutions and Formulations

For experimental and biological evaluation purposes, the compound is often prepared as stock solutions with precise molar concentrations. A typical preparation table from GlpBio provides detailed volumes for dissolving specific masses of the compound to achieve desired molarities:

Mass of Compound 1 mg 5 mg 10 mg
1 mM Solution 5.2565 mL 26.2826 mL 52.5652 mL
5 mM Solution 1.0513 mL 5.2565 mL 10.513 mL
10 mM Solution 0.5257 mL 2.6283 mL 5.2565 mL

Preparation involves dissolving the solid compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water in a stepwise manner to ensure clarity and homogeneity.

Catalytic and Selective Reduction Techniques

Recent advances in selective catalytic transfer hydrogenation and hydrodeuteration methods provide alternative routes for preparing dihydronaphthalenone derivatives with isotopic labeling or enhanced selectivity:

  • Copper-catalyzed transfer hydrodeuteration allows precise installation of deuterium at benzylic positions of cyclic alkenes, including tetrahydronaphthalenes.
  • This method offers regioselectivity and mild reaction conditions, which can be adapted for synthesizing this compound with specific isotopic labels for mechanistic or pharmacokinetic studies.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Notes
Starting material 6-Methoxy-1-tetralone Commercially available Core naphthalene ketone with methoxy
Methylation at 7-position Electrophilic substitution Methyl halides, Lewis acids Friedel-Crafts alkylation or lithiation
Reduction to dihydronaphthalenone Catalytic hydrogenation Pd/C, H2 gas Selective reduction of 3,4-double bond
Formation of hydrazine derivatives Reaction with hydrazine Hydrazine hydrate Intermediate for further derivatization
Cyclization to thiazolidinones Reaction with aryl isothiocyanates Aryl isothiocyanates Leads to biologically active derivatives
Stock solution preparation Dissolution in DMSO and co-solvents DMSO, PEG300, Tween 80, corn oil For biological assays and formulation
Catalytic transfer hydrodeuteration Copper-catalyzed transfer hydrodeuteration Copper catalyst, deuterium source For isotopic labeling and selectivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

  • The compound is typically synthesized via Claisen-Schmidt condensation , where α,β-unsaturated ketones react with aromatic aldehydes under basic conditions (e.g., NaOH in methanol) . For solubility enhancement, Michael addition with guanidine hydrochloride can modify the α,β-unsaturated ketone moiety, improving water solubility and bioactivity . Starting materials like 7-methoxy-3,4-dihydronaphthalen-1(2H)-one are often used as precursors .

Q. Which techniques are critical for structural characterization of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard, often refined using SHELXL to resolve bond lengths, torsion angles, and hydrogen-bonding networks . For example, studies confirm the chair conformation of the cyclohexanone ring and dihedral angles between aromatic planes . Auxiliary methods include NMR, FT-IR, and HPLC for purity assessment .

Q. What biological activities are associated with 3,4-dihydronaphthalen-1(2H)-one derivatives?

  • Derivatives exhibit antineoplastic , antiviral , and anti-inflammatory properties . Specific examples include adenosine receptor antagonism for neurodegenerative disorders and RA-metabolizing enzyme inhibition for skin diseases . These activities correlate with substituents like methoxy, bromo, or fluoro groups .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound?

  • Structural modifications via Michael addition (e.g., introducing guanidine groups) enhance water solubility . Alternatively, halogenation (e.g., bromine) improves metabolic stability and cell permeability . Computational modeling (e.g., LogP predictions) guides rational design for pharmacokinetic optimization .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Comparative structural analysis of substituent effects is key. For instance, 7-methoxy derivatives show anti-inflammatory activity, while brominated analogs exhibit anticancer effects . In vitro assays under standardized conditions (e.g., enzyme inhibition or cell viability tests) clarify structure-activity relationships (SAR) . Meta-analyses of crystallographic and assay data can reconcile discrepancies .

Q. How do substituents influence crystal packing and stability?

  • Substituents like methoxy or bromo groups dictate non-covalent interactions (e.g., C–H···π, weak hydrogen bonds) that stabilize crystal lattices . For example, methoxy groups enable hydrophobic interactions with proteins, while bromine enhances halogen bonding . SC-XRD reveals these interactions, informing formulation strategies for solid-state stability .

Q. What methodologies validate the stereochemical outcomes of synthetic modifications?

  • SC-XRD confirms stereochemistry (e.g., E/Z isomerism in Claisen-Schmidt products) . For example, torsion angles >170° indicate trans-configuration in α,β-unsaturated ketones . Chiral HPLC or circular dichroism (CD) supplements crystallography for enantiomeric resolution .

Q. How can derivatives be tailored for specific therapeutic targets (e.g., neuroinflammation)?

  • Rational design incorporates substituents like trifluoromethyl or morpholino groups to enhance target affinity . For neuroinflammation, brominated derivatives show promise due to blood-brain barrier permeability . Molecular docking with target proteins (e.g., adenosine receptors) validates binding modes .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths, dihedral angles) with bioassay results to identify outliers .
  • Experimental Reproducibility : Document reaction conditions (e.g., solvent, temperature) meticulously, as minor variations in Claisen-Schmidt reactions impact yields and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.